L 681176

説明

特性

CAS番号 |

91386-17-3 |

|---|---|

分子式 |

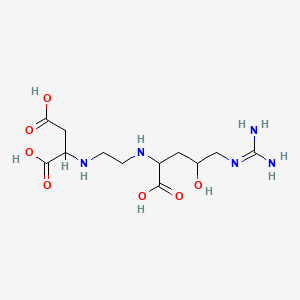

C12H23N5O7 |

分子量 |

349.34 g/mol |

IUPAC名 |

2-[2-[[1-carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid |

InChI |

InChI=1S/C12H23N5O7/c13-12(14)17-5-6(18)3-7(10(21)22)15-1-2-16-8(11(23)24)4-9(19)20/h6-8,15-16,18H,1-5H2,(H,19,20)(H,21,22)(H,23,24)(H4,13,14,17) |

InChIキー |

UULSZYUKAFTXQP-UHFFFAOYSA-N |

異性体SMILES |

C(CNC(CC(CN=C(N)N)O)C(=O)O)N[C@@H](CC(=O)O)C(=O)O |

正規SMILES |

C(CNC(CC(=O)O)C(=O)O)NC(CC(CN=C(N)N)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

L 681176; L-681176; L681176; L-681,176; L 681,176; L681,176; |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling L-681,176: A Potent Angiotensin-Converting Enzyme Inhibitor from Streptomyces

A comprehensive overview of the discovery, synthesis, and biological evaluation of the natural product L-681,176, a notable inhibitor of the angiotensin-converting enzyme.

Abstract

Discovered from the fermentation broth of Streptomyces sp. MA 5143a, L-681,176 is a potent, naturally occurring inhibitor of the angiotensin-converting enzyme (ACE). This technical guide details the discovery, isolation, and structural elucidation of L-681,176, alongside a comprehensive summary of its biological activity. While a total chemical synthesis has not been reported, this document outlines the fermentation and purification protocols necessary for its isolation. Furthermore, detailed methodologies for the enzymatic and in vivo assays used to characterize its inhibitory effects are provided. This paper aims to serve as a core resource for researchers, scientists, and drug development professionals interested in ACE inhibitors and natural product pharmacology.

Discovery and Production

L-681,176 was first identified in the culture filtrate of Streptomyces sp. MA 5143a.[1] Optimal production of the inhibitor is achieved after three to four days of growth at 28°C in a suitable fermentation medium.[1]

Fermentation Protocol (General)

While the specific medium composition for Streptomyces sp. MA 5143a is not detailed in the available literature, a general protocol for the cultivation of Streptomyces species for secondary metabolite production is as follows:

Materials:

-

Streptomyces sp. MA 5143a culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., Starch Casein Broth)

-

Baffled Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Inoculate a seed flask containing the seed medium with a spore suspension or mycelial fragment of Streptomyces sp. MA 5143a.

-

Incubate the seed culture at 28°C with shaking (e.g., 200-250 rpm) for 2-3 days to generate sufficient biomass.

-

Transfer an aliquot of the seed culture to a larger production flask containing the production medium.

-

Incubate the production culture at 28°C with shaking for 3-4 days.[1]

-

Monitor the production of L-681,176 using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with an ACE inhibition assay.

Purification and Isolation

The purification of L-681,176 from the culture filtrate involves a multi-step process to isolate the crystalline inhibitor. A general workflow for the purification of natural products from Streptomyces fermentation broths is outlined below.

Structural Elucidation

The chemical structure of L-681,176 was determined through nuclear magnetic resonance (NMR) and mass spectrometry analysis.[2] It has a molecular formula of C12H23N5O7.[2] The structure is noted to be similar to that of marasmine, but it lacks one carboxyl group.[1]

Mechanism of Action and Biological Activity

L-681,176 is an inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin system (RAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, L-681,176 reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The inhibition of ACE by L-681,176 is reversible and can be counteracted by the addition of zinc sulfate, indicating that it is likely a zinc-chelating inhibitor, a common characteristic of ACE inhibitors.[1]

Quantitative Biological Data

| Parameter | Value | Species | Assay |

| IC50 | ~1.3 µg/mL | - | in vitro ACE Inhibition Assay |

| ID50 | 142 mg/kg (i.v.) | Rat | in vivo Pressor Response to Angiotensin I |

Table 1: Summary of the biological activity of L-681,176. [1]

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common spectrophotometric method to determine the ACE inhibitory activity of a compound.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Sodium borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare solutions of the test compound (L-681,176) at various concentrations.

-

In a reaction tube, mix the ACE enzyme solution with the test compound solution or buffer (for control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding HCl.

-

Extract the hippuric acid formed with ethyl acetate.

-

Evaporate the ethyl acetate layer and redissolve the hippuric acid residue in water or buffer.

-

Measure the absorbance of the resulting solution at 228 nm.

-

Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Inhibition of the Pressor Response to Angiotensin I in Rats

This protocol outlines the procedure to assess the in vivo efficacy of an ACE inhibitor.

Materials:

-

Normotensive rats

-

Anesthetic agent

-

Catheters for intravenous administration and blood pressure monitoring

-

Angiotensin I

-

L-681,176

-

Blood pressure transducer and recording system

Procedure:

-

Anesthetize the rats and insert catheters into a femoral artery (for blood pressure measurement) and a femoral vein (for substance administration).

-

Allow the animal to stabilize.

-

Administer a bolus injection of angiotensin I intravenously and record the pressor (blood pressure increasing) response.

-

Administer L-681,176 intravenously at various doses.

-

After a set period, challenge the animal again with the same dose of angiotensin I and record the pressor response.

-

Calculate the percentage inhibition of the angiotensin I-induced pressor response for each dose of L-681,176.

-

Determine the ID50 value, the dose of the inhibitor that causes a 50% reduction in the pressor response to angiotensin I.

Signaling Pathway

The mechanism of action of L-681,176 is through the inhibition of the Renin-Angiotensin System (RAS) signaling pathway.

Conclusion

L-681,176 is a potent, naturally derived inhibitor of the angiotensin-converting enzyme with demonstrated in vitro and in vivo activity. Its discovery from a Streptomyces species highlights the continued importance of microbial natural products as a source of novel therapeutic agents. The information provided in this technical guide, including purification strategies, biological data, and detailed experimental protocols, serves as a valuable resource for further research and development of L-681,176 and related ACE inhibitors. Future work could focus on the total synthesis of L-681,176 and the exploration of its structure-activity relationship to design even more potent and selective inhibitors.

References

- 1. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure elucidation of angiotensin converting enzyme inhibitor L-681,176 from Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]

L-681,176: A Technical Whitepaper on its Biological Properties as an Angiotensin-Converting Enzyme Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the biological properties of L-681,176, a naturally derived inhibitor of Angiotensin-Converting Enzyme (ACE). The information presented is collated from published scientific literature, focusing on its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.

Core Biological Activity: ACE Inhibition

L-681,176 is identified as an inhibitor of angiotensin-converting enzyme (ACE), an important component of the renin-angiotensin system (RAS) that regulates blood pressure.[1][2] It is a natural product, produced by the fermentation of Streptomyces sp. MA 5143a.[2] The chemical formula for L-681,176 is C12H23N5O7, and its structure has been elucidated by NMR and mass spectral analysis.[1] Structurally, it is noted to be similar to marasmine, but lacks one carboxyl group.[2]

Mechanism of Action

L-681,176 exerts its inhibitory effect on ACE. The inhibition has been shown to be reversible by the addition of zinc sulfate, suggesting that L-681,176 may interact with the zinc cofactor that is essential for the catalytic activity of the ACE enzyme.[2]

Quantitative Data Summary

The inhibitory potency of L-681,176 has been quantified in both in vitro and in vivo studies. The key data points are summarized in the table below.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | ~1.3 µg/mL | Not Specified | In Vitro ACE Inhibition | [2] |

| ID50 | 142 mg/kg (i.v.) | Rat | In Vivo Angiotensin I Pressor Response | [2] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the Renin-Angiotensin-System (RAS) and the point of intervention for L-681,176.

Experimental Protocols

While the seminal paper provides an overview of the methods, detailed step-by-step protocols are not fully elaborated in the abstract. The following are representative methodologies for the types of experiments conducted.

In Vitro ACE Inhibition Assay (Representative Protocol)

This protocol is based on standard methods for determining ACE inhibition.

-

Enzyme and Substrate Preparation:

-

Source: Rabbit lung ACE is commonly used.

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL) is a typical substrate.

-

Buffer: Prepare a suitable buffer, such as 100 mM sodium borate buffer with 300 mM NaCl at pH 8.3.

-

-

Assay Procedure:

-

In a microplate, add a solution of rabbit lung ACE.

-

Add varying concentrations of L-681,176 to the wells. A control with no inhibitor is also prepared.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the HHL substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acid, such as 1 M HCl.

-

The product of the reaction, hippuric acid, is then extracted with a solvent like ethyl acetate.

-

The solvent is evaporated, and the hippuric acid is redissolved in water.

-

The amount of hippuric acid is quantified by measuring the absorbance at a specific wavelength (e.g., 228 nm).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of L-681,176 relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Angiotensin I Pressor Response Assay in Rats (Representative Protocol)

This protocol is a standard method for evaluating the in vivo efficacy of ACE inhibitors.

-

Animal Preparation:

-

Male Sprague-Dawley rats are typically used.

-

The rats are anesthetized (e.g., with sodium pentobarbital).

-

Catheters are inserted into the carotid artery to monitor blood pressure and into the jugular vein for intravenous administration of substances.

-

-

Experimental Procedure:

-

After a stabilization period, a baseline blood pressure is recorded.

-

A standard dose of Angiotensin I is administered intravenously, and the resulting pressor (blood pressure increasing) response is measured.

-

L-681,176 is then administered intravenously at various doses.

-

After a set period to allow for drug distribution, the same dose of Angiotensin I is administered again, and the new pressor response is recorded.

-

-

Data Analysis:

-

The percentage inhibition of the Angiotensin I-induced pressor response is calculated for each dose of L-681,176.

-

The ID50 value, the dose of the inhibitor that causes a 50% reduction in the pressor response to Angiotensin I, is then determined from a dose-response curve.

-

Production and Purification Workflow

The diagram below outlines the general workflow for the production and purification of L-681,176 from Streptomyces sp. MA 5143a.

Note on Other Potential Activities

A comprehensive search of the scientific literature did not yield any evidence to suggest that L-681,176 possesses activity as a 5-HT1D receptor antagonist or an alpha-2 adrenoceptor antagonist. The primary and well-documented biological activity of L-681,176 is the inhibition of the angiotensin-converting enzyme.

References

- 1. Structure elucidation of angiotensin converting enzyme inhibitor L-681,176 from Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]

L-681,176: An In-Depth Technical Guide to a Novel Angiotensin-Converting Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-681,176, a naturally derived inhibitor of the angiotensin-converting enzyme (ACE). The document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and cardiovascular medicine.

Core Concepts: The Renin-Angiotensin-Aldosterone System and ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical signaling pathway in the regulation of blood pressure and cardiovascular homeostasis. Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloproteinase within this cascade. It is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion, and consequently, an elevation in blood pressure.

ACE inhibitors, such as L-681,176, function by blocking the active site of ACE, thereby preventing the formation of angiotensin II. This leads to vasodilation and a reduction in blood pressure. The zinc ion at the active site of ACE is crucial for its catalytic activity, and many inhibitors, including L-681,176, are thought to interact with this ion.

In Vitro Characterization of L-681,176: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of L-681,176, a potent inhibitor of Angiotensin-Converting Enzyme (ACE) produced by Streptomyces sp. MA 5143a. This document synthesizes the available scientific literature to present its biochemical properties, mechanism of action, and relevant experimental methodologies.

Core Compound Properties

L-681,176 is a naturally occurring ACE inhibitor identified from the culture filtrate of Streptomyces sp. MA 5143a. Structurally, it is an oligopeptide-like molecule containing guanidine groups. Its inhibitory effect on ACE is noteworthy, positioning it as a molecule of interest for cardiovascular research.

Quantitative Data Summary

The primary quantitative measure of L-681,176's in vitro potency is its half-maximal inhibitory concentration (IC50) against ACE.

| Parameter | Value | Source |

| IC50 | ~1.3 µg/mL | [1] |

Mechanism of Action

L-681,176 exerts its inhibitory effect on the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance.[2][3] ACE is a key enzyme in this pathway, responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, L-681,176 effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

The inhibition of ACE by L-681,176 is reversed by the addition of zinc sulfate.[1] This strongly suggests that L-681,176 interacts with the zinc ion (Zn²⁺) located at the active site of the enzyme.[4][5][6] This zinc ion is essential for the catalytic activity of ACE, and its chelation or interaction with an inhibitor leads to the loss of enzymatic function.[4][5][6]

References

- 1. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]

- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 4. The functional role of zinc in angiotensin converting enzyme: implications for the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. COVID-19: Zinc and Angiotensin-Converting Enzyme 2 (ACE2) Deficiencies as Determinants of Risk and Severity of Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

L-681,176: An In-depth Technical Guide on the Inhibition of the Pressor Response to Angiotensin I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-681,176, a potent inhibitor of the angiotensin-converting enzyme (ACE). The document details its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its inhibitory effects on the pressor response to angiotensin I.

Introduction

L-681,176 is an angiotensin-converting enzyme inhibitor isolated from the culture filtrate of Streptomyces sp. MA 5143a.[1] As an ACE inhibitor, L-681,176 blocks the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. This inhibition of angiotensin II formation leads to a reduction in blood pressure, making ACE inhibitors a cornerstone in the treatment of hypertension and other cardiovascular diseases. This guide focuses on the specific action of L-681,176 in mitigating the pressor response induced by angiotensin I.

Mechanism of Action: The Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The system is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure. Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I. Angiotensin I is then converted to the physiologically active angiotensin II by the angiotensin-converting enzyme (ACE), which is primarily located on the surface of endothelial cells.

Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion (which promotes sodium and water retention), and other effects that collectively raise blood pressure.

L-681,176, as an ACE inhibitor, directly interferes with this pathway by blocking the action of ACE. This prevents the formation of angiotensin II, thereby attenuating its pressor effects.

Quantitative Data on the Inhibition of Angiotensin I Pressor Response

The inhibitory potency of L-681,176 has been quantified both in vitro and in vivo. The following tables summarize the available data.

Table 1: In Vitro Efficacy of L-681,176

| Parameter | Value | Description |

| I50 | ~1.3 µg/mL | The concentration of L-681,176 required to inhibit 50% of ACE activity in a cell-free system.[1] |

Table 2: In Vivo Efficacy of L-681,176 in Rats

| Parameter | Value | Route of Administration | Description |

| ID50 | 142 mg/kg | Intravenous | The dose of L-681,176 that produces a 50% inhibition of the pressor response to an intravenous challenge with angiotensin I.[1] |

Note: The original study by Huang et al. (1984) states that L-681,176 exhibits a dose-related inhibition of the pressor response to angiotensin I. However, a full dose-response curve is not provided in the available literature.

Experimental Protocols

The following section details a generalized experimental protocol for assessing the in vivo inhibition of the angiotensin I pressor response by an ACE inhibitor like L-681,176. This protocol is based on standard methodologies employed in similar pharmacological studies, as the full experimental details from the original L-681,176 publication were not available.

Animal Model

-

Species: Rat (e.g., Sprague-Dawley or Wistar)

-

Sex: Male

-

Weight: 250-350 g

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Surgical Preparation (for anesthetized model)

-

Anesthetize the rat with a suitable agent (e.g., sodium pentobarbital, 50-60 mg/kg, intraperitoneally).

-

Cannulate the trachea to ensure a patent airway.

-

Insert a catheter into a carotid artery for continuous monitoring of arterial blood pressure via a pressure transducer.

-

Insert a catheter into a jugular vein for the intravenous administration of angiotensin I and the test compound (L-681,176).

Experimental Procedure

-

Allow the animal's blood pressure to stabilize after surgery.

-

Administer a bolus intravenous injection of angiotensin I at a dose sufficient to elicit a consistent and submaximal pressor response (e.g., 100-300 ng/kg).

-

Record the peak increase in mean arterial blood pressure.

-

Once the blood pressure returns to baseline, administer a single intravenous dose of L-681,176.

-

After a predetermined time for the inhibitor to take effect (e.g., 5-15 minutes), repeat the angiotensin I challenge.

-

Record the new peak increase in mean arterial blood pressure.

-

The percentage inhibition of the pressor response is calculated as follows:

% Inhibition = [1 - (Pressor Response after L-681,176 / Pressor Response before L-681,176)] * 100

-

To determine the ID50, this procedure is repeated in different groups of animals with a range of doses of L-681,176.

References

The Role of Zinc in the Enzymatic Inhibition of Angiotensin-Converting Enzyme by L-681,176: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of zinc in the enzymatic inhibition of Angiotensin-Converting Enzyme (ACE) by the inhibitor L-681,176. ACE is a zinc-dependent metalloenzyme crucial in the regulation of blood pressure through the Renin-Angiotensin-Aldosterone System (RAAS). L-681,176 has been identified as an inhibitor of ACE, with a noteworthy characteristic: its inhibitory effect is reversible by the addition of zinc sulfate. This guide will explore the fundamental role of zinc in ACE catalysis, the mechanism of inhibition by L-681,176, and the pivotal function of zinc in the reversal of this inhibition. Quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and mechanisms are provided to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Angiotensin-Converting Enzyme (ACE) and the Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System is a critical hormonal cascade that regulates blood pressure and fluid balance. A key component of this system is Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. ACE plays a dual role in the RAAS: it catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II, and it inactivates the vasodilator bradykinin. These actions collectively lead to an increase in blood pressure.

The catalytic activity of ACE is fundamentally dependent on a zinc ion (Zn²⁺) located within its active site. This zinc ion is essential for the hydrolysis of peptide bonds in its substrates.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

L-681,176: An Inhibitor of Angiotensin-Converting Enzyme

L-681,176 is a compound that has been identified as an inhibitor of Angiotensin-Converting Enzyme. Its inhibitory action on ACE disrupts the RAAS pathway, leading to a decrease in the production of angiotensin II and consequently, a reduction in blood pressure.

Quantitative Inhibition Data

The inhibitory potency of L-681,176 against ACE has been quantified, providing valuable data for its characterization.

| Inhibitor | Target Enzyme | IC50 | In Vivo ID50 (Rats, i.v.) |

| L-681,176 | Angiotensin-Converting Enzyme (ACE) | 1.3 µg/mL | 142 mg/kg |

The Crucial Role of Zinc in ACE Catalysis and Inhibition by L-681,176

The central zinc ion in the active site of ACE is indispensable for its catalytic function. It acts as a Lewis acid, polarizing the carbonyl group of the scissile peptide bond of the substrate, thereby facilitating nucleophilic attack by a water molecule and subsequent peptide bond cleavage.

The fact that the inhibition of ACE by L-681,176 is reversed by zinc sulfate strongly suggests that the inhibitor interacts directly with the catalytic zinc ion. The proposed mechanism is that L-681,176 acts as a chelating agent, binding to the zinc ion in the active site and rendering the enzyme inactive. This prevents the substrate from accessing the catalytic metal ion.

The addition of an excess of zinc sulfate can reverse this inhibition by displacing the bound L-681,176 from the active site, thereby restoring the enzyme's catalytic activity. This suggests a competitive interaction between L-681,176 and zinc for the enzyme's active site.

Proposed Mechanism of Inhibition and Reversal

Caption: Proposed mechanism of ACE inhibition by L-681,176 and its reversal by excess zinc.

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Activity Assay

A common method to determine ACE activity is a spectrophotometric assay using a synthetic substrate, such as hippuryl-histidyl-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-histidyl-leucine (HHL)

-

Boric acid buffer (pH 8.3) containing NaCl

-

Sodium hydroxide (NaOH)

-

o-phthaldialdehyde (OPA)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of ACE in a suitable buffer.

-

Prepare various concentrations of the inhibitor (L-681,176) to be tested.

-

In a reaction vessel (e.g., a microplate well), combine the ACE solution, buffer, and the inhibitor at the desired concentration.

-

Pre-incubate the mixture for a defined period at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding NaOH.

-

Add OPA reagent to react with the liberated histidyl-leucine, forming a fluorescent product.

-

Measure the fluorescence at an appropriate excitation and emission wavelength (e.g., 360 nm excitation and 485 nm emission).

-

Calculate the percentage of inhibition by comparing the fluorescence of the samples with and without the inhibitor.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Reversal of ACE Inhibition by Zinc Sulfate

This experiment is designed to demonstrate the reversal of L-681,176-induced inhibition by the addition of zinc.

Materials:

-

All materials from the ACE Activity Assay.

-

Zinc sulfate (ZnSO₄) solution.

Procedure:

-

Perform the ACE activity assay as described above to determine the IC50 of L-681,176.

-

Set up a series of reactions containing ACE and a concentration of L-681,176 that causes significant inhibition (e.g., at or near the IC50).

-

To these inhibited reactions, add increasing concentrations of zinc sulfate.

-

Pre-incubate the mixture of ACE, L-681,176, and zinc sulfate for a defined period at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

Follow the remaining steps of the ACE activity assay to measure the enzyme activity.

-

Plot the percentage of ACE activity against the concentration of added zinc sulfate to observe the reversal of inhibition.

Experimental Workflow

Caption: Workflow for ACE inhibition and zinc reversal experiments.

Discussion and Future Directions

The reversible inhibition of ACE by L-681,176 and its reversal by zinc highlight the critical role of the zinc ion in the enzyme's active site. This characteristic suggests that L-681,176 may function as a zinc-chelating inhibitor. Understanding this mechanism is crucial for the design and development of novel ACE inhibitors with improved specificity and efficacy.

Future research should focus on:

-

Structural Studies: Obtaining a co-crystal structure of ACE with L-681,176 would provide definitive evidence of the inhibitor's binding mode and its interaction with the zinc ion.

-

Kinetic Analysis: Detailed kinetic studies are needed to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibitor constant (Ki).

-

In Vivo Studies: Further in vivo studies are required to fully elucidate the pharmacokinetic and pharmacodynamic properties of L-681,176 and to assess its therapeutic potential.

Conclusion

L-681,176: A Technical Guide to the Angiotensin-Converting Enzyme Inhibitor from Streptomyces sp. MA 5143a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-681,176, a potent angiotensin-converting enzyme (ACE) inhibitor produced by the fermentation of Streptomyces sp. MA 5143a. This document details its discovery, chemical properties, mechanism of action, biosynthetic pathway, and relevant experimental protocols, presenting a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

L-681,176 is a naturally occurring compound isolated from the culture filtrate of Streptomyces sp. MA 5143a that exhibits significant inhibitory activity against the angiotensin-converting enzyme (ACE).[1] ACE is a key zinc-containing metalloenzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting this enzyme, L-681,176 demonstrates potential as a therapeutic agent for the management of hypertension and other cardiovascular disorders. Its structure, closely related to the marasmine family of natural products, and its production via microbial fermentation make it a subject of considerable interest for further investigation and development.

Chemical Properties and Structure

The molecular formula of L-681,176 has been determined to be C12H23N5O7.[2] Its structure was elucidated through NMR and mass spectral analysis.[2] L-681,176 is described as being structurally similar to marasmine but lacking one carboxyl group.[1] Based on the known structure of aspergillomarasmine A, a related marasmine-type compound, a putative structure for L-681,176 can be inferred. Aspergillomarasmine A is a polyamino acid containing multiple carboxyl groups.[3] The absence of one of these carboxyl groups, combined with the molecular formula of L-681,176, suggests a specific modification of the aspergillomarasmine A scaffold.

Inferred Structure of L-681,176:

Caption: Inferred chemical structure of L-681,176.

Biological Activity and Mechanism of Action

L-681,176 is a potent inhibitor of the angiotensin-converting enzyme. Its inhibitory activity is reversible by the addition of zinc sulfate, indicating that it likely interacts with the zinc ion at the active site of ACE.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for L-681,176 and provides a comparison with other natural ACE inhibitors.

| Compound | Source Organism | IC50 | ID50 (in vivo) | Reference |

| L-681,176 | Streptomyces sp. MA 5143a | 1.3 µg/mL | 142 mg/kg (i.v. in rats) | [1] |

| Phenacein | Streptomyces tanashiensis-zaomyceticus | 0.58 µM (Ki) | Not reported | [4] |

| Peptides from Caulerpa lentillifera | Caulerpa lentillifera (alga) | 58.89 µg/mL | Not reported | |

| Peptides from Kacang goat skin collagen | Kacang goat skin | 82.94 µg/mL | Not reported | [5] |

| Azadirachta indica extract | Azadirachta indica (plant) | 255.991 µg/mL | Not reported | [6] |

Mechanism of Action: ACE Inhibition Signaling Pathway

L-681,176 exerts its antihypertensive effect by interrupting the renin-angiotensin-aldosterone system (RAAS). The diagram below illustrates the signaling pathway and the point of inhibition by L-681,176.

Caption: ACE inhibition by L-681,176 in the RAAS pathway.

Biosynthesis

The biosynthetic pathway of L-681,176 has not been fully elucidated. However, its structural similarity to marasmine and aspergillomarasmine A suggests a pathway involving the condensation of amino acid precursors. The biosynthesis of aspergillomarasmine A is known to involve an AMA synthase, a PLP-dependent enzyme that catalyzes the formation of C-N bonds using O-acetyl-L-serine/O-phospho-L-serine and L-aspartic acid as substrates.[2][3][7] The guanidino group present in L-681,176 is likely derived from arginine. The proposed biosynthetic pathway likely involves a non-ribosomal peptide synthetase (NRPS) or a similar enzymatic machinery to assemble the amino acid and guanidino-containing precursors.

Proposed Biosynthetic Pathway of L-681,176 Precursor:

References

- 1. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure elucidation of angiotensin converting enzyme inhibitor L-681,176 from Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of Aspergillomarasmine A derivatives as novel NDM-1 inhibitor to overcome antibiotics resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

L-681,176 In Vivo Experimental Protocol: Application Notes and Detailed Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the in vivo assessment of L-681,176, an inhibitor of the Angiotensin-Converting Enzyme (ACE). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action and Signaling Pathway

L-681,176 exerts its pharmacological effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. In the RAS cascade, Renin cleaves Angiotensinogen to produce Angiotensin I. ACE then converts the inactive Angiotensin I into the potent vasoconstrictor Angiotensin II. Angiotensin II binds to its type 1 (AT1) receptor on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. It also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention, further elevating blood pressure.

By inhibiting ACE, L-681,176 blocks the formation of Angiotensin II, thereby reducing its pressor effects. Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by L-681,176 leads to an accumulation of bradykinin, which contributes to the overall blood pressure-lowering effect.

Application Notes and Protocols for L-681,176 Administration in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of L-681,176, an angiotensin-converting enzyme (ACE) inhibitor, in rat models. The information is based on available data and established methodologies for studying ACE inhibitors in preclinical research.

Introduction to L-681,176

L-681,176 is an inhibitor of angiotensin-converting enzyme (ACE) originally discovered in the culture filtrate of Streptomyces sp. MA 5143.[1] As an ACE inhibitor, it blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to a reduction in blood pressure.[1] Its mechanism of action makes it a subject of interest in cardiovascular research, particularly in the study of hypertension and related pathologies. The inhibition of ACE by L-681,176 is reversible with the addition of zinc sulfate.[1]

Quantitative Data

The available quantitative data for L-681,176 in rat models is limited. The primary reported value is its intravenous (IV) dose-dependent inhibition of the pressor response to angiotensin I.

Table 1: In Vivo Efficacy of L-681,176 in Rats

| Parameter | Value | Route of Administration | Effect |

| ID50 | 142 mg/kg | Intravenous (IV) | Inhibition of the pressor response to angiotensin I |

Source:[1]

Table 2: Hypothetical Pharmacokinetic Parameters of L-681,176 in Rats Following a Single Intravenous Dose

| Parameter | Unit | Hypothetical Value | Description |

| Cmax | µg/mL | Data not available | Maximum plasma concentration |

| tmax | h | Data not available | Time to reach maximum plasma concentration |

| AUC(0-t) | µg*h/mL | Data not available | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| t1/2 | h | Data not available | Elimination half-life |

| CL | mL/min/kg | Data not available | Clearance |

| Vd | L/kg | Data not available | Volume of distribution |

Note: This table is for illustrative purposes only. Specific pharmacokinetic studies for L-681,176 are required to determine these parameters.

Signaling Pathway

L-681,176, as an ACE inhibitor, directly interferes with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. The diagram below illustrates the point of intervention of L-681,176 within this pathway.

Caption: The Renin-Angiotensin System and the inhibitory action of L-681,176 on ACE.

Experimental Protocols

The following are detailed protocols for the administration and evaluation of L-681,176 in rat models, based on standard procedures for ACE inhibitors.

Protocol for Intravenous Administration and Blood Pressure Measurement

This protocol is designed to assess the acute effect of L-681,176 on blood pressure in anesthetized rats.

Materials:

-

L-681,176

-

Sterile saline (0.9% NaCl) for vehicle

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

-

Catheters for arterial and venous cannulation

-

Pressure transducer and data acquisition system

-

Heating pad to maintain body temperature

-

Surgical instruments

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

-

Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.[2]

-

Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously record blood pressure.

-

-

L-681,176 Preparation:

-

Prepare a stock solution of L-681,176 in sterile saline. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 1 mL/kg).

-

Further dilutions can be made to administer a range of doses.

-

-

Administration and Data Collection:

-

Allow the animal's blood pressure to stabilize for at least 20-30 minutes after surgery.

-

Administer a bolus injection of the vehicle (sterile saline) via the jugular vein catheter and record any change in blood pressure.

-

Administer the desired dose of L-681,176 (e.g., starting with doses around the known ID50 of 142 mg/kg) as a bolus injection.[1]

-

Continuously monitor and record mean arterial pressure (MAP), systolic, and diastolic blood pressure for at least 60 minutes post-administration to observe the onset, magnitude, and duration of the hypotensive effect.

-

Administer increasing doses to generate a dose-response curve.

-

Protocol for In Vitro ACE Inhibition Assay

This protocol determines the in vitro inhibitory activity of L-681,176 on ACE.

Materials:

-

L-681,176

-

Angiotensin-Converting Enzyme (from rabbit lung or other commercial sources)

-

ACE substrate (e.g., Hippuryl-His-Leu or a fluorogenic substrate)

-

Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2, pH 8.3)[3]

-

Spectrophotometer or fluorometer

-

96-well plates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of L-681,176 in the assay buffer. Create a serial dilution to test a range of concentrations.

-

Prepare the ACE enzyme and substrate solutions in the assay buffer according to the manufacturer's instructions.

-

-

Assay Performance:

-

In a 96-well plate, add the assay buffer, the L-681,176 solution at various concentrations, and the ACE solution.

-

Include control wells with no inhibitor (vehicle control) and wells with a known ACE inhibitor (e.g., captopril) as a positive control.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the ACE substrate to all wells.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (if necessary, depending on the substrate used).

-

-

Data Analysis:

-

Measure the absorbance or fluorescence to determine the rate of substrate hydrolysis.

-

Calculate the percentage of ACE inhibition for each concentration of L-681,176 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of L-681,176 that inhibits 50% of ACE activity).

-

Experimental Workflow Diagrams

In Vivo Blood Pressure Study Workflow

Caption: Workflow for assessing the acute effects of L-681,176 on rat blood pressure.

In Vitro ACE Inhibition Assay Workflow

Caption: Workflow for determining the in vitro ACE inhibitory activity of L-681,176.

References

Unraveling the Role of L-681,176 in Preclinical Hypertension Models: Application Notes and Protocols

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of L-681,176 for the treatment of hypertension. This document provides detailed protocols for in vivo studies, data presentation guidelines, and visualization of associated signaling pathways.

Note to the Reader: Extensive searches for the compound "L-681,176" in the context of hypertension or cardiovascular research have yielded no specific results. It is highly probable that the compound name is incorrect or represents a non-publicly disclosed entity. To provide a valuable and illustrative resource, this document will use Losartan , a well-characterized Angiotensin II Receptor Blocker (ARB), as an exemplary agent to detail the requested application notes and protocols. Researchers should substitute Losartan with their compound of interest and adjust dosages and methodologies accordingly.

Introduction to Antihypertensive Drug Evaluation in Animal Models

The development of novel antihypertensive agents requires rigorous preclinical evaluation in relevant animal models to establish efficacy, safety, and mechanism of action. Animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) and the L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertensive rat, are instrumental in this process.[1][2] This guide outlines the essential protocols for assessing the antihypertensive effects of a test compound, using Losartan as a placeholder, in these models.

Quantitative Data Summary

Clear and concise data presentation is crucial for the comparative analysis of experimental outcomes. The following tables provide a template for summarizing key quantitative data from animal hypertension studies.

Table 1: Dosage and Administration of Losartan in Hypertension Animal Models

| Animal Model | Route of Administration | Dosage Range | Frequency | Vehicle |

| Spontaneously Hypertensive Rat (SHR) | Oral Gavage | 1 - 30 mg/kg | Once Daily | 0.5% Carboxymethylcellulose |

| L-NAME-Induced Hypertensive Rat | Intraperitoneal (IP) | 5 - 20 mg/kg | Once Daily | Saline |

| Renovascular Hypertensive Rat (2K1C) | Intravenous (IV) | 0.1 - 5 mg/kg | Bolus Injection | Saline |

Table 2: Effects of Losartan on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | N | Baseline Systolic Blood Pressure (mmHg) | Post-Treatment Systolic Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) | Heart Rate (bpm) |

| Vehicle Control | 10 | 185 ± 5 | 182 ± 6 | -3 ± 2 | 350 ± 15 |

| Losartan (10 mg/kg) | 10 | 188 ± 7 | 145 ± 5 | -43 ± 4 | 345 ± 12 |

| Losartan (30 mg/kg) | 10 | 186 ± 6 | 130 ± 4 | -56 ± 5 | 340 ± 14 |

| *Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. The following protocols describe key experiments for evaluating an antihypertensive compound.

Induction of Hypertension in Animal Models

-

Spontaneously Hypertensive Rat (SHR): These animals genetically develop hypertension and are a widely used model for essential hypertension.[1] No induction procedure is necessary. Animals are typically used for studies between 12 and 16 weeks of age when hypertension is well-established.

-

L-NAME-Induced Hypertension:

-

Male Wistar rats (200-250g) are used.

-

L-NAME is dissolved in drinking water at a concentration of 40 mg/kg/day, assuming an average water intake of 100 ml/kg/day.[2]

-

The L-NAME solution is provided as the sole source of drinking water for 4 weeks.

-

Blood pressure is monitored weekly via the tail-cuff method to confirm the development of hypertension.

-

Drug Administration

-

Oral Gavage:

-

The test compound (e.g., Losartan) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

The suspension is administered directly into the stomach using a ball-tipped gavage needle.

-

The volume of administration should not exceed 10 ml/kg body weight.

-

-

Intraperitoneal (IP) Injection:

-

The test compound is dissolved in a sterile, isotonic vehicle (e.g., saline).

-

The solution is injected into the peritoneal cavity in the lower abdominal quadrant.

-

A 23-25 gauge needle is typically used.

-

-

Intravenous (IV) Injection:

-

The test compound is dissolved in a sterile, isotonic vehicle.

-

The solution is injected into a cannulated femoral or jugular vein.

-

This route is often used for acute dose-response studies.

-

Blood Pressure Measurement

-

Tail-Cuff Plethysmography (Non-invasive):

-

The rat is placed in a restraining device to minimize movement.

-

A cuff is placed around the base of the tail, and a sensor is placed distal to the cuff.

-

The cuff is inflated to occlude blood flow and then slowly deflated.

-

The pressure at which blood flow returns is recorded as the systolic blood pressure.

-

Multiple readings are taken and averaged for each animal.

-

-

Radiotelemetry (Invasive - Gold Standard):

-

A telemetry transmitter is surgically implanted into the abdominal aorta of the animal under anesthesia.

-

Animals are allowed to recover for at least one week.

-

Blood pressure is continuously monitored in conscious, freely moving animals, providing highly accurate and detailed hemodynamic data.

-

Signaling Pathways and Experimental Workflows

Visual diagrams are critical for understanding complex biological processes and experimental designs.

Caption: Experimental workflow for evaluating an antihypertensive compound in animal models.

Caption: Simplified signaling pathway of the Renin-Angiotensin System and the mechanism of action of Losartan.

References

Application Note: ACE Inhibitor Activity Assay Using L-681,176

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metallopeptidase. ACE catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II and inactivates the vasodilator bradykinin.[1][2] Due to its central role in blood pressure regulation, ACE is a major therapeutic target for the management of hypertension and heart failure.[3]

L-681,176 is a naturally derived ACE inhibitor isolated from the culture filtrate of Streptomyces sp. MA 5143a.[4][5] Its structure is similar to marasmine, and it has a molecular formula of C12H23N5O7.[6] The inhibitory action of L-681,176 is reversible with the addition of zinc sulfate, indicating a mechanism that involves interaction with the zinc ion at the active site of the ACE enzyme.[4] This application note provides a detailed protocol for determining the in vitro activity of L-681,176 and other potential ACE inhibitors using a spectrophotometric assay based on the hydrolysis of the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL).[7][8]

Principle of the Assay

The activity of ACE is determined by monitoring the enzymatic cleavage of the substrate HHL. ACE cleaves HHL to produce Hippuric Acid (HA) and the dipeptide Histidyl-Leucine. The amount of HA produced is directly proportional to the ACE activity. In this protocol, the reaction is terminated, and the HA is quantified by measuring its absorbance at 228 nm following extraction.[9] The inhibitory activity of a compound like L-681,176 is assessed by measuring the reduction in HA formation in its presence.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-681,176 and provide a comparison with other common ACE inhibitors.

Table 1: Properties of the ACE Inhibitor L-681,176

| Property | Value | Reference |

| IC50 | ~1.3 µg/mL | [4] |

| Molecular Formula | C12H23N5O7 | [6] |

| Source | Streptomyces sp. MA 5143a | [4] |

| Mechanism | Reversible by Zinc Sulfate | [4] |

Table 2: Comparative IC50 Values of Various ACE Inhibitors

| Inhibitor | IC50 Value (nM) | Substrate Used | Reference |

| L-681,176 | ~3.0 µM* | HHL | [4] |

| Captopril | 1.79 - 20.0 | Synthetic Substrates | [10][11] |

| Lisinopril | 1.2 | Not Specified | [11] |

| Enalaprilat | 2.4 | Not Specified | [11] |

*Note: The IC50 for L-681,176 was originally reported as ~1.3 µg/mL. This has been converted to an approximate molar concentration for comparison, assuming a molecular weight derived from its formula (C12H23N5O7).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Renin-Angiotensin System and the experimental workflow for the ACE inhibitor activity assay.

Caption: RAS pathway showing ACE inhibition by L-681,176.

Caption: Spectrophotometric ACE inhibitor assay workflow.

Experimental Protocols

This protocol is adapted from established methods for spectrophotometric ACE activity assays.[8][9]

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

-

Hippuryl-L-Histidyl-L-Leucine (HHL) (e.g., Sigma-Aldrich)

-

L-681,176

-

Captopril (as a positive control)

-

Sodium Borate Buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl Acetate

-

Deionized Water

-

Microcentrifuge tubes

-

Spectrophotometer and quartz cuvettes (or a microplate reader)

Equipment

-

Incubator or water bath (37°C)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer capable of reading at 228 nm

Procedure

-

Preparation of Solutions:

-

ACE Solution: Prepare a stock solution of ACE in deionized water. On the day of the experiment, dilute the stock solution with the sodium borate buffer to the desired working concentration (e.g., 2 mU/mL).

-

HHL Substrate Solution: Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.

-

Inhibitor Solutions: Prepare a stock solution of L-681,176 in an appropriate solvent (e.g., deionized water or buffer). Create a series of dilutions to test a range of concentrations (e.g., from 0.1 µg/mL to 100 µg/mL) to determine the IC50 value. Prepare similar dilutions for the positive control, Captopril (e.g., 1 nM to 1 µM).

-

-

Enzymatic Reaction:

-

Set up three sets of reactions in microcentrifuge tubes:

-

Blank (No ACE): 50 µL of sodium borate buffer.

-

Control (No Inhibitor): 25 µL of ACE solution + 25 µL of sodium borate buffer.

-

Test (With Inhibitor): 25 µL of ACE solution + 25 µL of the L-681,176 dilution (or Captopril dilution).

-

-

Pre-incubate the tubes at 37°C for 10 minutes.

-

To initiate the reaction, add 150 µL of the 5 mM HHL substrate solution to each tube.

-

Incubate all tubes at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl to each tube.

-

Add 1.5 mL of ethyl acetate to each tube to extract the hippuric acid formed.

-

Vortex vigorously for 30 seconds.

-

Centrifuge the tubes at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

-

Measurement:

-

Carefully transfer 1 mL of the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water or buffer.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer. Use the solution from the blank reaction to zero the instrument.

-

Data Analysis

-

Calculate the Percentage of ACE Inhibition: The percentage of inhibition for each concentration of L-681,176 is calculated using the following formula:

% Inhibition = [ (Absorbance_Control - Absorbance_Test) / Absorbance_Control ] x 100

Where:

-

Absorbance_Control is the absorbance of the reaction with no inhibitor.

-

Absorbance_Test is the absorbance of the reaction in the presence of the inhibitor.

-

-

Determine the IC50 Value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of ACE activity. To determine this, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value can then be determined by non-linear regression analysis of the dose-response curve.

Conclusion

This application note provides a comprehensive framework for the characterization of the ACE inhibitor L-681,176. The detailed protocol for the spectrophotometric assay allows for the reliable determination of its inhibitory potency. The provided quantitative data and comparative values for other inhibitors serve as a valuable reference for researchers in the field of hypertension and cardiovascular drug discovery. The workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and its biological context.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Dose response of ACE inhibitors: implications of the SECURE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 4. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of captopril- and enalapril-induced inhibition of pulmonary angiotensin converting enzyme in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure elucidation of angiotensin converting enzyme inhibitor L-681,176 from Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 9. Inhibition of Angiotensin Converting Enzyme, Angiotensin II Receptor Blocking, and Blood Pressure Lowering Bioactivity across Plant Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Cell-Based Efficacy Testing of α2-Adrenergic Receptor Antagonists

Note: The compound "L-681,176" is identified in the literature as an angiotensin-converting enzyme (ACE) inhibitor. The following application notes and protocols are based on the likely intended target class for cell-based signaling assays, which are α2-adrenergic receptors. These assays are suitable for determining the efficacy of antagonists for this receptor class.

Introduction

The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release, blood pressure, and other physiological processes. When activated by an agonist, the α2-adrenergic receptor couples to inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists of this receptor block the effects of agonists, thereby preventing the downstream signaling events. This document provides detailed protocols for cell-based assays to determine the efficacy of α2-adrenergic receptor antagonists.

Data Summary

The efficacy of a potential α2-adrenergic receptor antagonist is typically determined by its ability to inhibit the effect of a known agonist. The half-maximal inhibitory concentration (IC50) is a key quantitative measure.

| Compound | Target Receptor | Cell Line | Assay Type | Agonist Used | IC50 (nM) |

| Brimonidine | α2A-Adrenergic Receptor | CHO-α2A | CRE-SPAP Production | Forskolin | -8.94 ± 0.05 (log IC50)[1] |

| Putative Antagonist | α2A-Adrenergic Receptor | HEK293 | cAMP Assay | DMED | To be determined |

Signaling Pathway

The α2-adrenergic receptor signaling pathway is primarily mediated by the Gi alpha subunit of the G-protein complex. Upon agonist binding, the Gi subunit inhibits adenylyl cyclase, leading to a reduction in the production of cAMP from ATP. cAMP is a second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Antagonists block this cascade by preventing agonist binding.

Experimental Protocols

cAMP Measurement Assay

This assay quantifies the intracellular cAMP levels in response to agonist and antagonist treatment. A common method involves using a competitive immunoassay or a reporter system.

Materials:

-

HEK293 cells stably expressing the human α2A-adrenergic receptor.

-

Cell culture medium (e.g., DMEM) with 10% FBS and appropriate antibiotics.

-

Test antagonist compound.

-

α2-adrenergic receptor agonist (e.g., dexmedetomidine - DMED).

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., GloSensor™ cAMP Assay).

-

White, opaque 96-well microplates.

-

Plate reader capable of luminescence detection.

Protocol:

-

Cell Seeding: Seed the HEK293-α2A cells in a white, opaque 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test antagonist compound in assay buffer. Also, prepare a stock solution of the agonist (DMED) and forskolin.

-

Antagonist Incubation: Remove the cell culture medium and add the diluted antagonist compounds to the respective wells. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add the α2-adrenergic agonist (DMED) at a concentration known to elicit a submaximal response (e.g., EC80) to all wells except the negative control.

-

Forskolin Stimulation: To amplify the adenylyl cyclase activity and thus the measurable decrease in cAMP, stimulate the cells with forskolin (e.g., 10 µM) for 15 minutes.

-

cAMP Detection: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents. This typically involves cell lysis and addition of a luminescent substrate.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The decrease in luminescence is proportional to the decrease in cAMP levels. Calculate the IC50 of the antagonist by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic curve.

Reporter Gene Assay

This assay measures the transcriptional activity of the cAMP response element (CRE) as a downstream indicator of α2-adrenergic receptor activation.

Materials:

-

CHO cells stably co-expressing the human α2A-adrenergic receptor and a CRE-driven reporter gene (e.g., secreted placental alkaline phosphatase - SPAP or luciferase).

-

Cell culture medium.

-

Test antagonist compound.

-

α2-adrenergic receptor agonist.

-

Forskolin.

-

Reporter gene assay detection reagents (e.g., chemiluminescent substrate for SPAP or luciferase).

-

Luminometer or spectrophotometer.

Protocol:

-

Cell Seeding: Seed the CHO-α2A-CRE-reporter cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the antagonist, followed by the addition of the agonist and forskolin as described in the cAMP assay protocol.

-

Incubation: Incubate the plate for a period sufficient for reporter gene expression (typically 4-6 hours).

-

Signal Detection: For a secreted reporter like SPAP, collect the cell culture supernatant. For an intracellular reporter like luciferase, lyse the cells. Add the appropriate detection substrate according to the manufacturer's protocol.

-

Data Acquisition: Measure the luminescent or colorimetric signal.

-

Data Analysis: A decrease in the reporter signal indicates a decrease in cAMP levels. Calculate the IC50 for the antagonist as described above.

Experimental Workflow

The general workflow for assessing the efficacy of an α2-adrenergic receptor antagonist involves a series of steps from cell culture to data analysis.

References

L-681,176: A Tool for Elucidating the Renin-Angiotensin System

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-681,176 is a naturally occurring angiotensin-converting enzyme (ACE) inhibitor isolated from the culture filtrate of Streptomyces sp. MA 5143a.[1] Its inhibitory action on ACE makes it a valuable research tool for studying the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis. These application notes provide an overview of L-681,176, its mechanism of action, and detailed protocols for its use in experimental settings.

Mechanism of Action

L-681,176 exerts its effects by inhibiting the angiotensin-converting enzyme. ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, L-681,176 effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The inhibitory effect of L-681,176 is reversible and can be counteracted by the presence of zinc sulfate.[1]

Data Presentation

The following tables summarize the key quantitative data for L-681,176, highlighting its potency in both in vitro and in vivo models.

Table 1: In Vitro Potency of L-681,176

| Parameter | Value | Description |

| I50 | ~1.3 µg/mL | The half maximal inhibitory concentration against angiotensin-converting enzyme. |

Table 2: In Vivo Efficacy of L-681,176 in Rats

| Parameter | Value | Route of Administration | Description |

| ID50 | 142 mg/kg | Intravenous | The dose required to inhibit the pressor response to angiotensin I by 50%. |

Experimental Protocols

Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a general method for determining the ACE inhibitory activity of L-681,176 using hippuryl-L-histidyl-L-leucine (HHL) as a substrate. The amount of hippuric acid (HA) produced is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

L-681,176

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Captopril (positive control)

-

Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a C18 column

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-681,176 in an appropriate solvent (e.g., water or DMSO).

-

Prepare a series of dilutions of L-681,176 and captopril in sodium borate buffer.

-

Prepare a 5 mM solution of HHL in sodium borate buffer.

-

Prepare a solution of ACE in sodium borate buffer. The exact concentration should be optimized based on enzyme activity.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix 50 µL of the L-681,176 dilution (or positive control/buffer for control reactions) with 50 µL of the HHL solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the ACE solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

HPLC Analysis:

-

Centrifuge the reaction mixture to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject an aliquot of the filtered supernatant into the RP-HPLC system.

-

Separate the components using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Monitor the elution of hippuric acid at a wavelength of 228 nm.

-

-

Data Analysis:

-

Calculate the peak area of the hippuric acid produced in each reaction.

-

Determine the percentage of ACE inhibition for each concentration of L-681,176 using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the peak area of hippuric acid in the control reaction and A_inhibitor is the peak area in the presence of L-681,176.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the I50 value from the resulting dose-response curve.

-

Protocol 2: In Vivo Pressor Response to Angiotensin I in Rats

This protocol outlines a method to evaluate the in vivo ACE inhibitory activity of L-681,176 by measuring its effect on the pressor response induced by angiotensin I in anesthetized rats.

Materials:

-

Male Wistar rats (250-300 g)

-

L-681,176

-

Angiotensin I

-

Anesthetic (e.g., sodium pentobarbital)

-

Heparinized saline

-

Pressure transducer and data acquisition system

-

Catheters

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with an appropriate anesthetic.

-

Cannulate the carotid artery with a catheter filled with heparinized saline and connect it to a pressure transducer to monitor blood pressure.

-

Cannulate the jugular vein for intravenous administration of substances.

-

Allow the animal to stabilize for at least 30 minutes after surgery.

-

-

Baseline Measurements:

-

Record the baseline mean arterial pressure (MAP).

-

Administer a bolus injection of angiotensin I (e.g., 1 µg/kg, i.v.) and record the maximum increase in MAP. This is the control pressor response.

-

Allow the blood pressure to return to baseline between injections.

-

-

Administration of L-681,176:

-

Administer a dose of L-681,176 intravenously.

-

After a predetermined time (e.g., 15 minutes), administer the same dose of angiotensin I again and record the pressor response.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the pressor response for each dose of L-681,176 using the formula: % Inhibition = [(ΔMAP_control - ΔMAP_post-inhibitor) / ΔMAP_control] x 100 Where ΔMAP_control is the change in mean arterial pressure in response to angiotensin I before the inhibitor, and ΔMAP_post-inhibitor is the change after the inhibitor.

-

Construct a dose-response curve by plotting the percentage inhibition against the dose of L-681,176 to determine the ID50 value.

-

Protocol 3: General Purification of L-681,176 from Streptomyces sp. MA 5143a

This protocol provides a general outline for the purification of L-681,176 from the culture broth of Streptomyces sp. MA 5143a.

Materials:

-

Culture broth of Streptomyces sp. MA 5143a

-

Ammonium sulfate

-

Dialysis tubing

-

Ion-exchange chromatography resin (e.g., DEAE-cellulose)

-

Size-exclusion chromatography resin (e.g., Sephadex G-25)

-

Appropriate buffers

Procedure:

-

Fermentation and Extraction:

-

Grow Streptomyces sp. MA 5143a in a suitable fermentation medium for 3-4 days at 28°C.[1]

-

Separate the culture filtrate from the mycelium by centrifugation or filtration.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the culture filtrate to a final saturation of 40-80%.

-

Stir the mixture at 4°C for several hours to allow the protein and active compound to precipitate.

-

Collect the precipitate by centrifugation.

-

-

Dialysis:

-

Resuspend the precipitate in a minimal volume of a suitable buffer.

-

Dialyze the solution against the same buffer to remove excess ammonium sulfate.

-

-

Ion-Exchange Chromatography:

-

Load the dialyzed sample onto an ion-exchange column.

-

Wash the column with the starting buffer to remove unbound components.

-

Elute the bound substances using a salt gradient (e.g., 0-1 M NaCl).

-

Collect fractions and test each for ACE inhibitory activity.

-

-

Size-Exclusion Chromatography:

-

Pool the active fractions from the ion-exchange chromatography step and concentrate them.

-

Apply the concentrated sample to a size-exclusion chromatography column.

-

Elute with a suitable buffer and collect fractions.

-

Assay the fractions for ACE inhibitory activity.

-

-

Purity Analysis:

-

Assess the purity of the final active fractions using techniques such as HPLC and mass spectrometry.

-

Visualizations

The following diagrams illustrate the renin-angiotensin system, a typical experimental workflow, and the role of L-681,176 as a research tool.

Caption: The Renin-Angiotensin System and the inhibitory action of L-681,176 on ACE.

Caption: Experimental workflow for in vitro ACE inhibition assay.

Caption: Logical relationship of L-681,176 as a tool for RAS research.

References

Application Notes and Protocols: L-681,176 as a Tool Compound in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of L-681,176, an Angiotensin-Converting Enzyme (ACE) inhibitor, for its use as a tool compound in cardiovascular research. Detailed protocols for its application in both in vitro and in vivo settings are provided to facilitate experimental design and execution.

Application Notes

Introduction to L-681,176

L-681,176 is an inhibitor of Angiotensin-Converting Enzyme (ACE), discovered in the culture filtrate of Streptomyces sp. MA 5143. Structurally, it is an oligopeptide similar to marasmine, but lacking one carboxyl group. As an ACE inhibitor, L-681,176 serves as a valuable research tool for investigating the renin-angiotensin-aldosterone system (RAAS) and its role in cardiovascular physiology and pathophysiology.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. ACE is a key enzyme in this pathway, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.[1][2][3][4]

L-681,176, as an ACE inhibitor, competitively blocks the active site of ACE, thereby preventing the formation of angiotensin II.[5] This inhibition leads to several downstream cardiovascular effects:

-

Vasodilation: Reduced levels of angiotensin II result in the relaxation of arteriolar smooth muscle, leading to a decrease in total peripheral resistance and a subsequent lowering of blood pressure.[3]

-

Reduced Aldosterone Secretion: By decreasing angiotensin II levels, ACE inhibitors reduce the stimulus for aldosterone release from the adrenal cortex. This promotes the excretion of sodium and water by the kidneys, reducing blood volume and further lowering blood pressure.[5][6]

-